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Cat. No.: B12828937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy and toxicity of

AZD8186, a selective inhibitor of the β and δ isoforms of phosphoinositide 3-kinase (PI3K), with

other selective PI3Kβ inhibitors. The information is compiled from preclinical studies and clinical

trials to support informed decisions in research and drug development.

Executive Summary
AZD8186 has demonstrated a manageable safety profile in clinical trials, with preliminary signs

of antitumor activity, particularly in tumors with PTEN loss or PIK3CB mutations. However, its

long-term efficacy appears limited in broader patient populations. This guide presents a

detailed comparison of AZD8186 with other selective PI3Kβ inhibitors, GSK2636771 and

SAR260301, based on available clinical and preclinical data. While all three agents have

shown some level of biological activity, challenges in achieving sustained pathway inhibition

and managing on-target toxicities remain critical hurdles in their clinical development.

Comparative Efficacy of Selective PI3Kβ Inhibitors
The clinical efficacy of AZD8186 and its counterparts has been evaluated in early-phase trials,

primarily in patients with advanced solid tumors. The following table summarizes the key

efficacy data from these studies.
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Drug Trial Identifier Patient Population Key Efficacy Results

AZD8186
NCT01884285 (Phase

I)

Advanced solid

tumors

Preliminary evidence

of antitumor activity,

including a confirmed

partial response in a

patient with PTEN-

deficient colorectal

cancer who was on

the study for over 329

days.[1] One

castration-resistant

prostate cancer

(CRPC) patient had

stable disease for

over 160 days with a

minor PSA response.

NCT04001569 (Phase

Ib/II)

Advanced gastric

cancer with PTEN

loss

In combination with

paclitaxel, the

objective response

rate (ORR) was

18.8% and the

disease control rate

was 68.8%. Median

progression-free

survival (PFS) was 3.6

months and median

overall survival (OS)

was 8.1 months. A

long-term clinical

benefit of 23.6 months

was observed in one

patient with a PIK3CB

mutation.[2][3][4]
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NCT03218826 (Phase

I)

PTEN- or PIK3CB-

mutated advanced

solid tumors

In combination with

docetaxel, one patient

with docetaxel-naive

prostate cancer had a

prolonged partial

response. The clinical

benefit rate was

22.2%.[5]

GSK2636771 Phase I
Advanced solid

tumors

A radiological partial

response was

observed in a CRPC

patient with PIK3CB

amplification, with the

response lasting for

over a year.[6]

Prolonged stable

disease (≥24 weeks)

was noted in 10 other

patients, including two

with CRPC and

PIK3CB alterations.[6]

SAR260301
NCT01673737 (Phase

I)

Advanced solid

tumors

No objective

responses were

documented. Three of

21 patients had

PTEN-null disease.[7]

Comparative Toxicity of Selective PI3Kβ Inhibitors
The safety and tolerability of selective PI3Kβ inhibitors are critical factors in their clinical

development. The following table outlines the key toxicity findings from clinical trials.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12529303/
https://aacrjournals.org/clincancerres/article/23/19/5981/263954/A-First-Time-in-Human-Study-of-GSK2636771-a
https://aacrjournals.org/clincancerres/article/23/19/5981/263954/A-First-Time-in-Human-Study-of-GSK2636771-a
https://ascopubs.org/doi/10.1200/jco.2015.33.15_suppl.2564
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12828937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Trial Identifier

Recommended

Phase II Dose

(RP2D)

Common

Adverse Events

(≥20% of

patients)

Dose-Limiting

Toxicities (DLTs)

AZD8186
NCT01884285

(Phase I)

60 mg twice daily

(5 days on/2

days off)[1]

Diarrhea,

nausea, fatigue,

LFT elevations,

decreased

appetite[1]

Grade 3 rash

with ≥Grade 2

fever and/or

chills[1]

NCT04001569

(Phase Ib/II)

120 mg twice

daily (with

paclitaxel 80

mg/m²)[2]

Neutropenia

(44.4%), skin

eruption (44.4%),

stomatitis

(39.8%)

Not specified in

detail for the

combination.

NCT03218826

(Phase I)

120 mg twice

daily (with

docetaxel 75

mg/m²)[5]

Anemia (57%),

diarrhea (43%),

fatigue (43%)[5]

Neutropenia

(managed with

growth factor)[5]

GSK2636771 Phase I
400 mg once

daily[6][8]

Diarrhea (48%),

nausea (40%),

vomiting (31%)

[6][8]

Hypophosphate

mia,

hypocalcemia[6]

[8]

SAR260301
NCT01673737

(Phase I)
Not reached

Nausea (14%),

vomiting (14%),

diarrhea (14%)[2]

Grade 3

pneumonitis,

Grade 3 γ-

glutamyltransfera

se increase[2][7]

Experimental Protocols
In Vivo Antitumor Activity Assessment (Preclinical)

Animal Models: Human tumor xenograft models are established by subcutaneously injecting

human cancer cell lines (e.g., HCC70 for triple-negative breast cancer, PC3 for prostate
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cancer) into immunocompromised mice.[9]

Drug Administration: AZD8186 is typically administered orally, twice daily, at doses ranging

from 25 to 50 mg/kg.[9] Combination studies may involve co-administration with other agents

like docetaxel.

Efficacy Evaluation: Tumor volume is measured regularly using calipers. The antitumor effect

is assessed by comparing the tumor growth in treated groups to a vehicle-treated control

group.[9]

Pharmacodynamic Analysis: Tumor and blood samples are collected at various time points

after treatment to assess the inhibition of the PI3K pathway. This is typically done by

measuring the phosphorylation levels of downstream effectors like AKT and PRAS40 using

Western blotting or immunohistochemistry.[9]

Clinical Trial Methodology (Phase I/II)
Patient Population: Patients with advanced, treatment-refractory solid tumors, often with

specific genetic alterations such as PTEN loss or PIK3CB mutations, are enrolled.[5][10]

Study Design: Early phase trials typically follow a dose-escalation design (e.g., 3+3) to

determine the maximum tolerated dose (MTD) and recommended phase II dose (RP2D).[5]

This is followed by dose-expansion cohorts in specific tumor types.

Treatment Regimen: AZD8186 has been administered orally, twice daily, on various

schedules including continuous and intermittent (e.g., 5 days on, 2 days off).[10]

Safety and Tolerability Assessment: Adverse events are monitored and graded according to

the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

[11][12][13] Dose-limiting toxicities (DLTs) are assessed during the initial cycles of treatment

to determine the MTD.[5]

Efficacy Evaluation: Tumor responses are assessed using the Response Evaluation Criteria

in Solid Tumors (RECIST 1.1).[14][15][16][17] This involves measuring the size of target

lesions on imaging scans at baseline and regular intervals during treatment.

Signaling Pathways and Experimental Workflows

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://aacrjournals.org/mct/article/17/11/2309/92314/Combined-Inhibition-of-PI3K-and-mTOR-Inhibits
https://aacrjournals.org/mct/article/17/11/2309/92314/Combined-Inhibition-of-PI3K-and-mTOR-Inhibits
https://aacrjournals.org/mct/article/17/11/2309/92314/Combined-Inhibition-of-PI3K-and-mTOR-Inhibits
https://aacrjournals.org/mct/article/17/11/2309/92314/Combined-Inhibition-of-PI3K-and-mTOR-Inhibits
https://pmc.ncbi.nlm.nih.gov/articles/PMC12529303/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9662946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12529303/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9662946/
https://dctd.cancer.gov/research/ctep-trials/for-sites/adverse-events/ctcae-v5-5x7.pdf
https://en.wikipedia.org/wiki/Common_Terminology_Criteria_for_Adverse_Events
https://dctd.cancer.gov/research/ctep-trials/for-sites/adverse-events/ctcae-v6.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12529303/
https://recist.eortc.org/recist-1-1-2/
https://project.eortc.org/recist/wp-content/uploads/sites/4/2015/03/RECISTGuidelines.pdf
https://www.banook.com/resources/blog/recist-imaging-criteria-in-clinical-trials
https://pmc.ncbi.nlm.nih.gov/articles/PMC8183261/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12828937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PI3K Signaling Pathway and Inhibition by AZD8186
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth,

proliferation, and survival. In many cancers, this pathway is hyperactivated due to mutations in

genes like PIK3CA or the loss of the tumor suppressor PTEN. AZD8186 selectively inhibits the

p110β and p110δ isoforms of PI3K, thereby blocking the downstream signaling cascade.
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Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of AZD8186.

Clinical Trial Workflow for a Phase I Dose-Escalation
Study
The workflow for a typical Phase I clinical trial involves several key stages, from patient

screening and enrollment to dose escalation and the determination of the recommended dose

for further studies.
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Caption: A typical workflow for a 3+3 Phase I dose-escalation clinical trial.
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Conclusion
AZD8186, a selective PI3Kβ/δ inhibitor, has shown a tolerable safety profile and modest, albeit

limited, long-term efficacy in early clinical trials. While a notable long-term benefit was observed

in a patient with a specific PIK3CB mutation, broader efficacy remains a challenge. Comparison

with other selective PI3Kβ inhibitors like GSK2636771 and SAR260301 reveals similar

challenges across the class, including managing on-target toxicities and achieving sustained

pathway inhibition necessary for durable antitumor responses. Future research should focus on

identifying predictive biomarkers to select patient populations most likely to benefit from PI3Kβ

inhibition and exploring rational combination strategies to enhance efficacy and overcome

resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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